molecular formula C15H15NO5 B6122891 ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B6122891
M. Wt: 289.28 g/mol
InChI Key: YEUSYCKISCQTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, also known as CDMB, is a synthetic compound that has been studied extensively for its potential applications in scientific research. CDMB is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but studies have shown that it acts on various cellular targets. ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. Additionally, ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. It has also been shown to have antimicrobial activity, making it a potential candidate for use in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its ability to selectively target certain cellular pathways. Additionally, ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to have low toxicity, making it a safer candidate for use in research studies. However, one limitation of using ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. One area of research that has shown promise is the use of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in cancer treatment. Further studies are needed to fully understand the mechanism of action of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in cancer cells and to determine its efficacy in vivo. Additionally, research on the potential applications of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in other areas, such as neuroprotection and antimicrobial activity, should be continued.

Synthesis Methods

Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a variety of methods, including the reaction of 7-hydroxy-4-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with cyanomethyl bromide and triethylamine. Other methods of synthesis have also been explored, including the use of different reagents and reaction conditions.

Scientific Research Applications

Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been studied extensively for its potential applications in scientific research. One area of research where ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has shown promise is in the field of cancer research. Studies have shown that ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has anti-cancer properties, making it a potential candidate for use in cancer treatment. Other areas of research where ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been studied include neuroprotection, anti-inflammatory effects, and antimicrobial activity.

properties

IUPAC Name

ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-4-20-15(18)11-8(2)21-14-9(5-6-16)7-10(19-3)13(17)12(11)14/h7,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSYCKISCQTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2CC#N)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-carbethoxy-4-hydroxy-5-methoxy-7-cyanomethylbenzofuran

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